2-(2-methoxyphenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide
Description
This compound is a phenoxy acetamide derivative characterized by a 2-methoxyphenoxy group linked to an acetamide moiety. The acetamide nitrogen is attached to a phenyl ring substituted with a 2-oxo-2-(pyrrolidin-1-yl)ethyl chain. Such structural features are common in bioactive molecules targeting enzymes or receptors requiring aromatic and heterocyclic interactions .
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-26-18-6-2-3-7-19(18)27-15-20(24)22-17-10-8-16(9-11-17)14-21(25)23-12-4-5-13-23/h2-3,6-11H,4-5,12-15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDGXFNGSOPYIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds. .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Generally, compounds with a pyrrolidine ring can interact with various biological targets due to the ring’s sp3 hybridization, contribution to the molecule’s stereochemistry, and increased three-dimensional coverage.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrrolidine or Sulfonyl Substitutions
- 2-(2-Methoxyphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide (CAS RN: 433315-05-0): Structural difference: Replaces the 2-oxoethyl-pyrrolidine group with a pyrrolidinylsulfonyl moiety.
- 2-(4-Bromo-2-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide (CAS: 443896-40-0): Structural difference: Incorporates bromine and methyl groups on the phenoxy ring, combined with a pyrrolidinylsulfonyl group. Impact: Bromine adds steric bulk and electron-withdrawing effects, which may enhance metabolic stability but reduce solubility .
Analogues with Varied Phenoxy Substituents
- 2-(2-Ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide (CAS: 848249-35-4): Structural difference: Ethyl instead of methoxy on the phenoxy group; methyl and pyrrolidine on the phenyl ring. Impact: The ethyl group increases hydrophobicity, while the methyl-pyrrolidine combination may enhance receptor binding through steric and electronic effects .
- Methoxyacetylfentanyl (2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide): Structural difference: Piperidine ring replaces pyrrolidine, with a phenylethyl chain. Impact: Demonstrates the critical role of heterocyclic amines in opioid receptor binding, highlighting how minor structural changes can shift biological activity dramatically .
Analogues with Heterocyclic Modifications
- E244-0324 (2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-[4-(propan-2-yl)phenyl]acetamide): Structural difference: Incorporates an indole ring instead of the phenyl group.
- 2-(4-{[1-(2-Cyanoethyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-methoxyphenoxy)-N-(2-phenylethyl)acetamide: Structural difference: Pyrazole ring with cyanoethyl and methyl substituents. Impact: The electron-deficient pyrazole could enhance binding to enzymes like cyclooxygenase (COX) or phosphodiesterases .
Pharmacological and Physicochemical Comparisons
Table 1: Key Properties of Selected Analogues
*LogP values estimated using fragment-based methods.
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